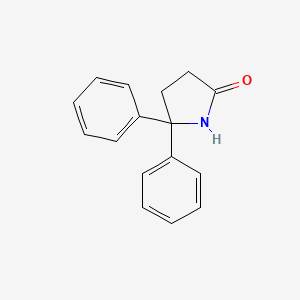

5,5-Diphenylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40052-79-7 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

5,5-diphenylpyrrolidin-2-one |

InChI |

InChI=1S/C16H15NO/c18-15-11-12-16(17-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |

InChI Key |

IGMOGKVUFNJEOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,5 Diphenylpyrrolidin 2 One and Derivatives

Strategies for Pyrrolidin-2-one Ring Formation

The formation of the pyrrolidin-2-one ring is a critical step in the synthesis of 5,5-Diphenylpyrrolidin-2-one. Various synthetic strategies have been developed to construct this five-membered lactam ring efficiently.

Cycloaddition Reactions in γ-Lactam Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the γ-lactam ring. These reactions offer a convergent and often stereocontrolled route to complex pyrrolidin-2-one structures.

One notable approach is the formal [3+2] cycloaddition between ketenes and aziridines, which provides a practical and scalable method to afford γ-lactams in high yields with excellent regio- and diastereoselectivity. acs.org This method can also be performed as a one-pot formal [2+1+2] cycloaddition using imines as precursors to the aziridine. acs.org Another effective cycloaddition strategy involves the reaction of imines with substituted succinic anhydrides. nih.gov The reactivity of the anhydrides can be enhanced by the presence of electron-withdrawing groups, which is believed to stabilize the enolate intermediate during cyclization. nih.gov

The 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles is a highly versatile and atom-economical method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgwikipedia.org This reaction is capable of creating up to four new contiguous stereocenters with a high degree of stereo- and regioselectivity. mappingignorance.org The azomethine ylides can be generated in situ from various precursors, such as α-amino acids and imines, and their subsequent reaction with electron-deficient alkenes leads to the formation of the pyrrolidine (B122466) ring. nih.govnih.gov The use of isatin-derived azomethine ylides in three-component 1,3-dipolar cycloaddition reactions has been shown to produce N-fused pyrrolidinyl spirooxindoles with excellent diastereoselectivities. nih.gov

| Cycloaddition Strategy | Reactants | Key Features |

| Formal [3+2] Cycloaddition | Ketenes and Aziridines | High yields, regio- and diastereoselectivity, scalable. acs.org |

| Formal Cycloaddition | Imines and Substituted Succinic Anhydrides | Enhanced reactivity with electron-withdrawing groups on the anhydride. nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides and Alkenes | High atom economy, potential for creating four stereocenters, highly stereo- and regioselective. mappingignorance.org |

Donor–Acceptor Cyclopropane (B1198618) Approaches

Donor-acceptor (D-A) cyclopropanes have emerged as versatile building blocks in organic synthesis, including the formation of pyrrolidin-2-one rings. nih.gov These strained three-membered rings can act as 1,4-C,C-dielectrophiles, reacting with dinucleophiles like primary amines to form γ-lactams. nih.govmdpi.com

A common strategy involves the Lewis acid-catalyzed ring-opening of a D-A cyclopropane by a primary amine (such as anilines or benzylamines) to generate a γ-amino ester intermediate. nih.govmdpi.comsemanticscholar.org This intermediate then undergoes in situ lactamization and dealkoxycarbonylation to yield the desired 1,5-substituted pyrrolidin-2-one. nih.govmdpi.comsemanticscholar.org This one-pot process is applicable to a wide range of substituted anilines, benzylamines, and various D-A cyclopropanes bearing different donor and acceptor groups. nih.govnih.govsemanticscholar.org Another approach involves the (3+2)-cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with isocyanates, which directly affords pyrrolidinones, although the resulting products contain two acceptor substituents at the C(3) position that may require subsequent removal. nih.gov

| Approach | Reactants | Catalyst/Conditions | Product |

| Ring-Opening/Lactamization | Donor-Acceptor Cyclopropane, Primary Amine | Lewis Acid (e.g., Y(OTf)₃), Acetic Acid, Toluene (reflux) | 1,5-Substituted Pyrrolidin-2-one nih.govnih.govsemanticscholar.org |

| (3+2) Cycloaddition | 2-Aryl/Alkenylcyclopropane-1,1-diester, Isocyanate | Thermal or Lewis Acid | 3,3-Disubstituted Pyrrolidin-2-one nih.gov |

Multi-component Reactions for Pyrrolidin-2-one Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.govbaranlab.orgnih.gov MCRs are particularly valuable for generating molecular diversity and have been successfully applied to the synthesis of pyrrolidin-2-one scaffolds. researchgate.nettandfonline.com

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of lactams. baranlab.orgnih.govresearchgate.net The Ugi four-component reaction (Ugi-4CR) involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov By designing the starting components with appropriate functionalities, subsequent cyclization can lead to the formation of a pyrrolidin-2-one ring. rloginconsulting.comacs.org Similarly, the Passerini three-component reaction (P-3CR) between an isocyanide, a carbonyl compound, and a carboxylic acid yields an α-acyloxyamide, which can also be a precursor to γ-lactams. baranlab.org These reactions offer significant advantages in terms of atom and step economy, making them attractive for the rapid construction of libraries of pyrrolidin-2-one derivatives. researchgate.nettandfonline.com

Stereoselective Synthesis of this compound Precursors and Analogues

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For derivatives of this compound, establishing the desired stereocenters can be achieved through various stereoselective methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been widely employed in the asymmetric synthesis of pyrrolidine-containing compounds. researchgate.netsemanticscholar.org

Evans' oxazolidinone auxiliaries, for instance, are effective in a wide range of asymmetric transformations, including the synthesis of natural products and medicinally important compounds. researchgate.net Pseudoephedrine can also serve as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid to form an amide, the α-proton can be deprotonated to form an enolate. The subsequent reaction of this enolate is directed by the stereochemistry of the pseudoephedrine backbone, allowing for diastereoselective alkylation. The auxiliary can then be cleaved to reveal the chiral product. wikipedia.org

Asymmetric Catalysis in Diphenylpyrrolidin-2-one Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to stereoselective synthesis. researchgate.net

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, in the presence of chiral phosphoramidite (B1245037) ligands, provides an enantioselective route to pyrrolidine cycloadducts with excellent yields and selectivities. organic-chemistry.org Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is another powerful method for the stereocontrolled synthesis of chiral pyrrolidines. nih.gov This approach has been used to synthesize enantioenriched fluorinated pyrrolidines with high yields and excellent stereoselectivities. nih.gov

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative. Transaminases, for example, have been employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org Furthermore, rhodium(II)-catalyzed asymmetric nitrene C–H insertion reactions have been developed for the de novo synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbons. nih.govacs.org

| Catalytic System | Reaction Type | Key Features |

| Palladium / Chiral Phosphoramidite Ligand | [3+2] Cycloaddition | High yields and enantioselectivities for pyrrolidine synthesis from imines. organic-chemistry.org |

| Copper(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | Excellent stereocontrol in the synthesis of functionalized pyrrolidines. nih.gov |

| Transaminases | Biocatalytic Amination/Cyclization | Access to both enantiomers of 2-substituted pyrrolidines with high ee. acs.org |

| Rhodium(II) / Chiral Ligand | C-H Amination | De novo synthesis of 2,5-disubstituted pyrrolidines from hydrocarbons. nih.govacs.org |

Derivatization and Functionalization of the this compound Core

The inherent stability and synthetic accessibility of the this compound scaffold make it an attractive starting point for the generation of diverse chemical libraries. The primary sites for derivatization include the nitrogen atom (N1), and the carbon atoms at the C3 and C4 positions of the pyrrolidinone ring.

Modification at the nitrogen atom of the pyrrolidin-2-one ring is a common strategy to introduce a variety of functional groups, which can significantly influence the pharmacological properties of the resulting molecules. Standard N-alkylation and N-arylation reactions are the most frequently employed methods.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through nucleophilic substitution reactions. This typically involves the deprotonation of the lactam nitrogen with a suitable base to form a nucleophilic anion, which then reacts with an alkyl halide. The choice of base and solvent is critical to ensure high yields and prevent side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and lithium diisopropylamide (LDA), while solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often used.

N-Arylation: The introduction of aryl groups at the nitrogen position is generally accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the lactam with an aryl halide or triflate. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, need to be carefully optimized for each specific substrate combination to achieve high yields.

| Reagent Type | General Reaction | Key Reagents & Conditions |

| Alkyl Halides | N-Alkylation | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) |

| Aryl Halides/Triflates | N-Arylation (Buchwald-Hartwig) | Palladium Catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., Cs2CO3) |

This table provides a general overview of N-substitution strategies. Specific conditions may vary based on the substrate.

Functionalization of the carbon backbone of the this compound ring at the C3 and C4 positions allows for the introduction of additional diversity and the modulation of the molecule's three-dimensional structure. These modifications can be more challenging due to the lower reactivity of these positions compared to the nitrogen atom.

Alkylation at C3: The introduction of alkyl groups at the C3 position can be achieved by generating an enolate at the adjacent C2 carbonyl group, followed by reaction with an alkylating agent. Strong bases such as LDA are typically required to form the enolate. The regioselectivity of the alkylation can be influenced by the reaction conditions and the nature of the electrophile.

Halogenation at C4: While direct halogenation at the C4 position can be difficult, it may be achieved through radical-based mechanisms or by using specific halogenating agents under controlled conditions. Alternatively, functionalization at C4 can be approached through multi-step synthetic sequences involving ring-opening and re-closing strategies.

| Position | Modification | Synthetic Approach |

| C3 | Alkylation | Enolate formation (e.g., with LDA) followed by reaction with an alkyl halide. |

| C4 | Halogenation | Radical halogenation or multi-step synthetic sequences. |

This table outlines potential strategies for C3 and C4 substitution. The feasibility and specific conditions for these reactions on the this compound core require further investigation.

The synthesis of aza-heterocyclic analogues involves the transformation of the this compound core into more complex ring systems, such as pyridopyrimidines. These transformations often involve multi-step reaction sequences.

One potential synthetic route to pyridopyrimidine analogues could involve the reaction of the lactam with a suitable reagent to introduce a pyrimidine (B1678525) precursor, followed by a cyclization step. For instance, the carbonyl group of the lactam could potentially react with hydrazine (B178648) to form a hydrazone, which could then undergo further reactions to build the fused pyrimidine ring. The Wolff-Kishner reduction, which involves the reaction of a carbonyl with hydrazine, is a well-established reaction, though its application in this specific context would require significant adaptation. libretexts.orglibretexts.org The synthesis of pyridopyrimidines often involves the condensation of a pyrimidine precursor with a suitable carbonyl compound. nih.govnih.govorientjchem.orgorgchemres.orgosi.lv The direct conversion of this compound to a pyridopyrimidine is not a commonly reported transformation and would likely require the development of a novel synthetic methodology.

| Target Analogue | Potential Synthetic Strategy | Key Reaction Types |

| Pyridopyrimidines | Multi-step sequence involving introduction of a pyrimidine precursor and subsequent cyclization. | Condensation, Cyclization |

This table presents a conceptual approach to the synthesis of aza-heterocyclic analogues. Specific reaction pathways from this compound need to be experimentally explored.

Advanced Spectroscopic and Analytical Characterization Techniques for 5,5 Diphenylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq For 5,5-Diphenylpyrrolidin-2-one, ¹H and ¹³C NMR spectroscopy provide definitive evidence of its carbon-hydrogen framework.

The proton NMR (¹H NMR) spectrum of this compound reveals the number of distinct proton environments and their neighboring protons. The spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups, the two methylene (B1212753) (CH₂) groups of the pyrrolidinone ring, and the amine (N-H) proton.

The ten protons of the two phenyl groups would typically appear as a complex multiplet in the aromatic region, approximately between 7.20 and 7.40 ppm. The protons of the two methylene groups at the C3 and C4 positions of the pyrrolidinone ring are diastereotopic and would be expected to appear as distinct multiplets. The protons at C3, being adjacent to the carbonyl group, would resonate further downfield compared to the protons at C4. The single proton attached to the nitrogen atom (N-H) would appear as a broad singlet, with its chemical shift being variable depending on solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (10H) | ~ 7.20 - 7.40 | Multiplet |

| -CH₂- (C4, 2H) | ~ 2.10 - 2.30 | Multiplet |

| -CH₂- (C3, 2H) | ~ 2.50 - 2.70 | Multiplet |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are anticipated.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the lactam ring, typically appearing around 175-178 ppm. The quaternary carbon (C5), bonded to the two phenyl rings, would appear significantly downfield in the aliphatic region. The two methylene carbons (C3 and C4) would give rise to separate signals. The carbons of the two equivalent phenyl rings would show four distinct signals: one for the ipso-carbon (the carbon attached to the pyrrolidinone ring), and three others for the ortho, meta, and para carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (C2) | ~ 175 - 178 |

| C-Ar (ipso) | ~ 145 |

| C-Ar (ortho, meta, para) | ~ 125 - 129 |

| C5 | ~ 70 |

| C3 | ~ 35 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

For this compound (molecular formula C₁₆H₁₅NO), the nominal molecular weight is 237 g/mol . High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, which is crucial for confirming the elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₆H₁₆NO⁺) is 238.1226 Da. The high mass accuracy provided by HRMS, typically within a few parts per million (ppm), allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds. wvu.edunih.gov

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. uab.edunih.gov In the MS/MS analysis of protonated this compound, the precursor ion ([M+H]⁺, m/z 238.12) is isolated and subjected to collision-induced dissociation (CID).

The fragmentation patterns of related pyrrolidinone structures suggest several characteristic pathways. wvu.eduresearchgate.netojp.gov A primary fragmentation would likely involve the cleavage of the pyrrolidinone ring. Alpha-cleavage adjacent to the carbonyl group is a common pathway for amides. Another expected fragmentation is the loss of one or both phenyl groups. The study of α-pyrrolidinophenone cathinones, which share the pyrrolidine (B122466) ring structure, shows that a dominant fragmentation pathway is the loss of the neutral pyrrolidinone moiety. wvu.eduwvu.eduniu.edu This would lead to the formation of characteristic fragment ions that can be used to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include a strong absorption band for the carbonyl (C=O) stretching of the five-membered lactam ring, typically found in the region of 1670-1700 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a sharp to moderately broad band around 3200-3400 cm⁻¹. The presence of the two phenyl groups would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methylene groups would be observed just below 3000 cm⁻¹. The region between 1450 and 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. msu.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~ 3200 - 3400 |

| Aromatic C-H | Stretch | ~ 3010 - 3080 |

| Aliphatic C-H | Stretch | ~ 2850 - 2960 |

| C=O (Lactam) | Stretch | ~ 1670 - 1700 |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. rsc.org The two primary methods are Single Crystal X-ray Diffraction (SCXRD) and X-ray Powder Diffraction (XRPD). nih.gov SCXRD analyzes a single, well-formed crystal to yield a complete three-dimensional molecular structure, while XRPD is used on a polycrystalline or powdered sample to identify the crystalline phase, assess purity, and detect polymorphism. nih.govintertek.com

A search of open-access crystallographic databases did not yield a publicly available crystal structure for this compound. However, the structures of closely related compounds, such as diphenyl-substituted heterocyclic molecules, have been determined using this method. For instance, the crystal structure of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, a phenytoin (B1677684) analogue, has been elucidated via single-crystal X-ray diffraction. nih.govnih.gov This analysis revealed detailed information about its molecular conformation, including the planarity of the five-membered ring and the orientation of the substituent groups. nih.gov In that specific case, the crystal structure is consolidated by various intermolecular interactions, including C—H⋯O and C—H⋯π bonds. nih.govnih.gov Such studies underscore the utility of X-ray diffraction in providing definitive solid-state structural data for complex organic molecules.

Below is an example of the type of crystallographic data obtained from an X-ray diffraction analysis of a related diphenyl-substituted heterocyclic compound.

| Parameter | Example Value (for a related compound) |

|---|---|

| Chemical Formula | C₁₈H₁₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.5 Å, c = 19.8 Å α = 90°, β = 105°, γ = 90° |

| Molecules per Unit Cell (Z) | 4 |

| Key Interactions | N—H⋯O hydrogen bonds, C—H⋯π interactions |

Note: The data in this table is illustrative and based on a published structure for a related compound, 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, to demonstrate the type of information generated by X-ray diffraction. nih.govnih.gov

Other Advanced Analytical Methodologies

Beyond X-ray diffraction, several other spectroscopic and chromatographic techniques are essential for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity. pensoft.net The analysis would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. pensoft.netsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophoric nature of the phenyl groups. researchgate.net Method validation according to ICH guidelines would ensure accuracy, precision, and robustness. pensoft.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water/Buffer (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~210-225 nm |

| Column Temperature | 30 °C |

Note: This table presents typical starting parameters for an HPLC method for a compound like this compound, based on methods for related structures. pensoft.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elucidate the structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For this compound (molar mass: 251.33 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for such compounds include:

Loss of a Phenyl Group: Cleavage of a C-C bond can lead to the loss of a phenyl radical (•C₆H₅), resulting in a significant fragment.

Ring Fragmentation: The pyrrolidinone ring can undergo various cleavages. For instance, α-cleavage adjacent to the carbonyl group is a common pathway in similar structures. wvu.edu

Formation of Tropylium (B1234903) Ion: Rearrangement of a benzyl (B1604629) fragment can form the stable tropylium cation (C₇H₇⁺) at m/z 91.

| m/z Value | Potential Fragment Identity |

|---|---|

| 251 | [M]⁺ (Molecular Ion) |

| 174 | [M - C₆H₅]⁺ (Loss of a phenyl group) |

| 104/105 | Fragments related to styrene (B11656) or phenylethylene ions |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This table lists predicted key fragments for this compound based on general principles of mass spectrometry fragmentation. chemguide.co.uklibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR would provide critical data for this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons. The protons on the two phenyl groups would appear as a complex multiplet in the aromatic region (~7.2-7.5 ppm). The two methylene (CH₂) groups in the pyrrolidinone ring would likely appear as multiplets in the aliphatic region (~2.0-3.0 ppm). The N-H proton of the lactam would produce a signal that can be broad and variable in its chemical shift, depending on the solvent and concentration. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. Key signals would include the carbonyl carbon (~175-180 ppm), the quaternary carbon bonded to the two phenyl groups, and the distinct aromatic carbons. The two methylene carbons of the pyrrolidinone ring would appear in the aliphatic region of the spectrum.

| Spectrum | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -NH (Amide) | Variable, potentially broad |

| ¹H NMR | -CH₂- (Pyrrolidinone ring) | ~2.0 - 3.0 |

| ¹H NMR | Aromatic (C₆H₅) | ~7.2 - 7.5 |

| ¹³C NMR | -C=O (Amide carbonyl) | ~175 - 180 |

| ¹³C NMR | Aromatic (C₆H₅) | ~125 - 145 |

| ¹³C NMR | Quaternary C(Ph)₂ | ~70 - 80 |

| ¹³C NMR | -CH₂- (Pyrrolidinone ring) | ~30 - 50 |

Note: Predicted chemical shifts are estimates based on typical values for these functional groups in similar chemical environments. rsc.orgchemicalbook.com

Theoretical and Computational Investigations of 5,5 Diphenylpyrrolidin 2 One

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental structural and electronic characteristics of 5,5-Diphenylpyrrolidin-2-one. These studies provide a detailed picture of the molecule's three-dimensional shape and the distribution of its electrons, which are crucial determinants of its physical and chemical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules like this compound. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully applied to determine the optimized geometries and spectral data of structurally related compounds like N-alkylated 5,5-diphenylhydantoins. nih.gov For these related molecules, the calculated geometric parameters show good agreement with experimental X-ray crystallography data. nih.gov

The electronic properties are often explored through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE_gap) is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. nih.gov

In studies of 5,5-diphenylhydantoin derivatives, which share the core 5,5-diphenyl-substituted five-membered ring, DFT calculations have been used to compute global reactivity descriptors. These parameters provide a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Global Reactivity Descriptors Calculated for Structurally Similar 5,5-Diphenylhydantoin Derivatives using DFT (B3LYP/6-311++G(d,p)) nih.govNote: This data is for N-alkylated 5,5-diphenylhydantoin derivatives and serves as an illustrative example of the descriptors that would be relevant for this compound.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| Ionization Potential (IP) | IP = -EHOMO | ~7.0 | Energy required to remove an electron. |

| Electron Affinity (EA) | EA = -ELUMO | ~1.2 | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | ~4.1 | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | ~5.8 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | ~2.9 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | ~0.17 | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | ~5.8 | A measure of the energy lowering of a system when it accepts electrons. |

These descriptors, derived from HOMO and LUMO energies, help in predicting the sites most susceptible to electrophilic and nucleophilic attack, as visualized through Molecular Electrostatic Potential (MEP) maps. researchgate.net

Conformational Analysis

The pyrrolidinone ring in this compound is not planar. Conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) of the molecule. The flexibility of the five-membered ring allows it to adopt various "puckered" conformations, such as envelope and twist forms. The orientation of the two phenyl groups at the C5 position is a defining structural feature.

Computational methods can be used to calculate the potential energy surface of the molecule, revealing the relative energies of different conformers and the energy barriers for interconversion between them. For substituted pyrrolidines, these calculations are crucial for understanding how different spatial arrangements of substituents influence the molecule's stability and biological activity. While specific studies on this compound are not detailed in the provided sources, the general protocols for such analyses are well-established, often involving systematic searches of the conformational space followed by geometry optimization of the identified minima using DFT or other quantum mechanical methods. nih.gov

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a valuable tool for mapping out the pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify key intermediates and transition states, thereby elucidating the reaction mechanism.

Transition State Characterization

For a chemical reaction to occur, molecules must pass through a high-energy transition state (TS). Computational methods, particularly DFT, allow for the localization and characterization of these transient structures. beilstein-journals.org By calculating the energy of the transition state relative to the reactants, the activation energy barrier (ΔG‡) can be determined. A lower activation energy implies a faster reaction rate.

In studies on the synthesis of related pyrrolidine-2,3-dione (B1313883) derivatives, computational results have been used to propose detailed reaction mechanisms. beilstein-journals.orgresearchgate.net These studies model the potential energy surface (PES) of the reaction, identifying the pathway with the lowest energy barrier. beilstein-journals.orgresearchgate.net For instance, in the reaction between a 3-pyrroline-2-one (B142641) derivative and an amine, DFT calculations helped to elucidate the step-by-step mechanism, including nucleophilic attack, proton transfer, and elimination steps, and characterized the associated transition states for each. beilstein-journals.org

Kinetic and Thermodynamic Selectivity

Many chemical reactions can potentially yield more than one product. Computational analysis can predict which product is favored. This is determined by comparing the activation energies leading to the different products (kinetic control) and the relative stabilities of the final products (thermodynamic control). beilstein-journals.org

Kinetic Product : The product that is formed fastest, via the reaction pathway with the lowest activation energy barrier.

DFT calculations on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones have shown that kinetic selectivity is often more significant than thermodynamic selectivity in forming the main product. beilstein-journals.orgresearchgate.net This means the observed product is the one that forms through the lowest energy transition state, even if it is not the most thermodynamically stable compound that could be formed. beilstein-journals.orgresearchgate.net Such insights are crucial for optimizing reaction conditions to achieve the desired outcome.

In Silico Modeling for Chemical Reactivity and Molecular Interactions

The global reactivity descriptors calculated via DFT (as shown in Table 1) provide a quantitative basis for its chemical behavior. nih.gov For example, the electrophilicity index (ω) can classify the molecule's ability to act as an electrophile. Molecular Electrostatic Potential (MEP) maps offer a visual guide to its reactivity, where regions of negative potential (electron-rich, typically shown in red) are susceptible to electrophilic attack, and regions of positive potential (electron-poor, blue) are prone to nucleophilic attack. researchgate.net

Furthermore, in silico studies on related pyrrolidinone structures often involve molecular docking. researchgate.net This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a potential drug molecule and a protein target. While specific docking studies for this compound are not available in the searched literature, the methodologies applied to other pyrrolidinone derivatives demonstrate the utility of these approaches in understanding intermolecular interactions. researchgate.net These studies typically identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the molecule within a binding site. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This method is widely employed in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a protein or enzyme. nih.gov The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, which is often represented by a docking score. plos.org A lower, more negative docking score generally indicates a stronger, more favorable binding interaction. faccts.de

The process involves preparing the three-dimensional structures of both the ligand (the small molecule) and the receptor (the protein). The ligand's conformational flexibility is often explored to find the best fit within the typically rigid binding pocket of the receptor. plos.org Sophisticated scoring functions are then used to evaluate the strength of the interaction, considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous pyrrolidin-2-one derivatives provides valuable insights into their potential as bioactive molecules. For instance, studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors, relevant in the context of Alzheimer's disease, have demonstrated significant binding affinities. researchgate.net These computational analyses suggest that the pyrrolidin-2-one scaffold can form stable complexes with biological targets. researchgate.net

To illustrate the nature of findings from such studies, the table below presents hypothetical docking scores for this compound against various therapeutic targets, based on data from related compounds. This demonstrates how molecular docking can be used to screen for potential biological activity.

| Target Protein | Protein Data Bank (PDB) ID | Potential Therapeutic Area | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 4EY7 | Alzheimer's Disease | -10.5 | Trp84, Tyr334, Phe330 |

| Cyclooxygenase-2 (COX-2) | 5KIR | Inflammation | -9.8 | Arg120, Tyr355, Val523 |

| GABA-A Receptor | 4COF | Epilepsy, Anxiety | -8.9 | Tyr97, Phe200, Thr202 |

| Cholesterol Oxidase | 4I5D | Cardiovascular Disease | -11.2 | Glu361, Asn485, Phe431 |

Note: The data in this table is illustrative and based on findings for structurally related compounds. The docking scores and interacting residues are hypothetical examples to demonstrate the output of molecular docking simulations.

Molecular dynamics (MD) simulations can further refine the results of molecular docking. plos.org These simulations analyze the physical movements of the atoms in the protein-ligand complex over time, providing a more detailed picture of its stability and the nature of the interactions. researchgate.net

Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from Conceptual Density Functional Theory (DFT) are instrumental in predicting the chemical behavior of molecules. mdpi.comnih.govsemanticscholar.org These descriptors use the electron density to identify which parts of a molecule are most likely to participate in a chemical reaction. wikipedia.org For this compound, these tools can predict sites susceptible to nucleophilic or electrophilic attack.

The Fukui function , ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org It helps in identifying the most reactive atomic sites. joaquinbarroso.com There are three main types of Fukui functions:

ƒ+(r): This function corresponds to the addition of an electron and identifies sites that are most susceptible to a nucleophilic attack (electrophilic sites). A higher value indicates a greater tendency to accept an electron. faccts.de

ƒ-(r): This function relates to the removal of an electron and points to the sites most prone to an electrophilic attack (nucleophilic sites). A higher value suggests a greater propensity to donate an electron. faccts.de

ƒ0(r): This function is the average of ƒ+(r) and ƒ-(r) and is used to identify sites that are susceptible to radical attack . faccts.de

Another powerful tool is the dual descriptor , Δƒ(r), which is the difference between the nucleophilic and electrophilic Fukui functions (ƒ+(r) - ƒ-(r)). The sign of the dual descriptor indicates the nature of the reactivity at a specific atomic site:

If Δƒ(r) > 0 , the site is favored for a nucleophilic attack.

If Δƒ(r) < 0 , the site is favored for an electrophilic attack.

The table below outlines the key reactivity descriptors from Conceptual DFT and their significance in understanding the chemical behavior of a molecule like this compound.

| Descriptor | Symbol | Significance for Reactivity |

|---|---|---|

| Chemical Potential | μ | Measures the tendency of electrons to escape from the system. Related to electronegativity. mdpi.com |

| Chemical Hardness | η | Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov |

| Global Electrophilicity Index | ω | Indicates the ability of a molecule to accept electrons. mdpi.com |

| Nucleophilic Fukui Function | ƒ+(r) | Identifies the most probable sites for nucleophilic attack. wikipedia.org |

| Electrophilic Fukui Function | ƒ-(r) | Identifies the most probable sites for electrophilic attack. wikipedia.org |

| Dual Descriptor | Δƒ(r) | Clearly distinguishes between nucleophilic (Δƒ(r) > 0) and electrophilic (Δƒ(r) < 0) sites. |

These computational methods provide a theoretical framework for understanding the intrinsic properties of this compound, guiding further experimental research into its potential applications.

5,5 Diphenylpyrrolidin 2 One As a Versatile Chemical Scaffold in Research

Applications in Asymmetric Synthesis as Chiral Auxiliaries/Catalysts

The pyrrolidine (B122466) framework is a well-established privileged scaffold in asymmetric synthesis, and derivatives of 5,5-diphenylpyrrolidin-2-one are no exception. Although direct applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, the broader class of C2-symmetric 2,5-disubstituted pyrrolidines, including 2,5-diphenylpyrrolidine, has been widely employed to control stereochemical outcomes in a variety of chemical transformations. These compounds serve as effective chiral auxiliaries and ligands in metal-catalyzed and organocatalytic reactions. nih.govwikipedia.org

The underlying principle of a chiral auxiliary is its temporary incorporation into a substrate to direct a subsequent stereoselective reaction. The inherent chirality of the auxiliary biases the formation of one stereoisomer over another. For instance, C2-symmetrical trans-2,5-disubstituted pyrrolidines have proven valuable as organocatalysts and as chiral ligands for asymmetric catalysis. nih.gov

While specific research focusing solely on the lactam this compound is less common in this context, the synthetic accessibility of related chiral pyrrolidine structures suggests the potential for developing novel chiral auxiliaries and catalysts based on this scaffold. The synthetic routes to enantiopure trans-2,5-disubstituted pyrrolidines often involve multi-step sequences starting from readily available chiral precursors. nih.gov

| Application Area | Compound Class | Key Features | Reference |

|---|---|---|---|

| Asymmetric Synthesis | C2-Symmetric 2,5-Disubstituted Pyrrolidines | Effective as chiral auxiliaries and ligands in metal-catalyzed and organocatalytic reactions. | nih.govwikipedia.org |

| Organocatalysis | trans-2,5-Disubstituted Pyrrolidines | Valuable as organocatalysts for stereoselective transformations. | nih.gov |

Scaffold for Design of Molecular Probes and Ligands in Chemical Biology Research

The this compound scaffold has proven to be a valuable template for the design and synthesis of molecular probes and ligands with high affinity and selectivity for biological targets. This is particularly evident in the field of neuroscience and receptor pharmacology.

Exploration of Structure-Activity Relationships (SAR) in Chemical Series

The pyrrolidin-2-one ring is a common feature in a multitude of biologically active compounds, and its derivatives have been the subject of extensive structure-activity relationship (SAR) studies. researchgate.net The five-membered ring of pyrrolidine allows for efficient exploration of pharmacophore space due to its sp3-hybridized nature, contributing to the stereochemistry and three-dimensional structure of the molecule. nih.gov

In the context of 1,5-diphenyl-pyrrolidin-2-one derivatives, SAR studies have been crucial in optimizing their binding affinity and selectivity for specific receptors. For example, in the development of cannabinoid subtype-1 (CB1) receptor ligands, modifications at various positions of the diphenylpyrrolidin-2-one core have been systematically explored to understand the key structural requirements for potent and selective binding. rsc.orgwilliams.edu

Radioligand Development for Chemical Imaging Studies (e.g., Positron Emission Tomography)

A significant application of the 1,5-diphenylpyrrolidin-2-one (B8771973) scaffold is in the development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET). PET is a powerful molecular imaging modality that allows for the non-invasive quantification of biological processes in living subjects.

Researchers have successfully synthesized and evaluated potent 1,5-diphenyl-pyrrolidin-2-one derivatives as ligands for the cannabinoid subtype-1 (CB1) receptor. rsc.orgwilliams.edu Certain analogs have been radiolabeled with positron-emitting isotopes, such as Carbon-11 ([¹¹C]), and have demonstrated high selectivity for CB1 receptors in the brain. rsc.orgwilliams.edu These radioligands are valuable tools for studying the distribution and density of CB1 receptors in both healthy and diseased states, offering insights into various neurological and psychiatric disorders.

The development of such PET radioligands involves a meticulous process of synthesis, in vitro characterization, and ex vivo evaluation to identify candidates with suitable properties for in vivo imaging, including high brain penetration and specific binding to the target receptor. rsc.orgwilliams.edu

| Research Area | Scaffold | Application | Key Findings | Reference |

|---|---|---|---|---|

| Chemical Biology | 1,5-Diphenylpyrrolidin-2-one | Ligand for Cannabinoid Subtype-1 (CB1) Receptor | Derivatives show high potency and selectivity for CB1 receptors. | rsc.orgwilliams.edu |

| Radioligand Development | 1,5-Diphenylpyrrolidin-2-one | PET Imaging of CB1 Receptors | Successfully radiolabeled with ¹¹C to create selective PET tracers for in vivo brain imaging. | rsc.orgwilliams.edu |

| SAR Studies | Pyrrolidin-2-one derivatives | Drug Discovery | The sp3-hybridized nature of the pyrrolidine ring allows for effective exploration of pharmacophore space. | nih.gov |

Contribution to Chemical Space Exploration and Diversity-Oriented Synthesis

The concept of "chemical space" encompasses all possible molecules, and its exploration is a central theme in drug discovery and chemical biology. Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient synthesis of structurally diverse and complex small molecules to populate under-explored regions of chemical space.

While specific studies detailing the use of this compound as a core scaffold in large-scale DOS libraries are not prominently featured in the reviewed literature, the pyrrolidine ring itself is a frequently utilized motif in such synthetic endeavors. The structural rigidity and the potential for introducing multiple points of diversity make pyrrolidine-based scaffolds attractive starting points for generating molecular libraries with a high degree of three-dimensionality.

The synthesis of polysubstituted pyrrolidine derivatives, including those with a 5,5-diphenyl substitution pattern, contributes to the expansion of accessible chemical space. The development of novel synthetic methodologies to construct and functionalize the this compound core can pave the way for its inclusion in future DOS campaigns, leading to the discovery of new bioactive compounds.

Role in Advanced Material Science Applications

The application of the this compound scaffold in advanced material science is an area that remains largely unexplored in the current scientific literature. The focus of research on this particular compound has predominantly been in the realms of medicinal chemistry and organic synthesis.

However, the inherent properties of the diphenylpyrrolidinone structure, such as its rigidity, potential for hydrogen bonding, and the presence of aromatic rings, could lend themselves to applications in materials science. For instance, such scaffolds could potentially be incorporated into polymers to modify their thermal or mechanical properties, or they could serve as building blocks for the synthesis of novel organic materials with specific optical or electronic properties. Further research is required to investigate the potential of this compound and its derivatives in this field.

Future Research Perspectives on 5,5 Diphenylpyrrolidin 2 One Chemistry

Emerging Synthetic Strategies and Methodologies

The synthesis of γ-lactams, including 5,5-diphenylpyrrolidin-2-one, is moving beyond traditional methods towards more efficient, selective, and sustainable approaches. Transition metal catalysis is a major focus, offering pathways to functionalized γ-lactams under mild conditions. rsc.org Rhodium-catalyzed reactions, for instance, have demonstrated the ability to construct γ-lactam rings through C-H activation, showcasing high chemo- and stereoselectivity. semanticscholar.org Another promising area is the use of chiral-at-metal rhodium complexes to catalyze asymmetric cascade annulations, yielding enantioenriched γ-lactam derivatives with multiple stereocenters. rsc.org

Furthermore, N-Heterocyclic Carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions are emerging as a powerful, transition-metal-free method for constructing highly functionalized 2-pyrrolidinones. rsc.org Enzymatic C-H amidation, using engineered myoglobin (B1173299) variants, presents a green and highly selective biocatalytic route to various lactam rings. researchgate.net These cutting-edge strategies are expected to facilitate the synthesis of novel this compound derivatives with precisely controlled architectures.

| Synthetic Strategy | Catalyst/Method | Key Advantages |

| Transition Metal Catalysis | Rhodium complexes | High efficiency, selectivity, mild conditions rsc.orgsemanticscholar.org |

| Asymmetric Cascade Annulation | Chiral-at-metal rhodium complex | Enantioselective, creates multiple stereocenters rsc.org |

| Radical Tandem Cyclization | N-Heterocyclic Carbenes (NHCs) | Transition-metal-free, broad substrate scope rsc.org |

| Biocatalysis | Engineered Myoglobin | High enantioselectivity, environmentally friendly researchgate.net |

Integration with Advanced Computational Design Approaches

Computational chemistry is becoming an indispensable tool in the study of pyrrolidinone derivatives. Quantum chemical studies are being employed to elucidate complex reaction mechanisms, such as the one-pot synthesis of pyrrolidinedione derivatives, by calculating the energy barriers of intermediate steps. rsc.org This understanding allows for the optimization of reaction conditions and the prediction of product formation.

Molecular docking and molecular dynamics (MD) simulations are being used to design and evaluate novel pyrrolidin-2-one derivatives as potential inhibitors of biological targets like acetylcholinesterase. researchgate.net These computational techniques can predict binding affinities and modes of interaction, guiding the synthesis of more potent compounds. researchgate.net Additionally, Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity of new pyrrolidinone-based compounds, accelerating the discovery of new therapeutic agents. researchgate.netscispace.com The integration of these computational approaches will enable a more rational and efficient design of this compound derivatives with desired properties.

| Computational Approach | Application | Insights Gained |

| Quantum Chemistry | Reaction Mechanism Elucidation | Energy barriers, transition states, reaction pathways rsc.org |

| Molecular Docking | Virtual Screening, Binding Pose Prediction | Binding affinity, protein-ligand interactions researchgate.net |

| Molecular Dynamics (MD) | Simulation of Molecular Motion | Conformational stability of ligand-protein complexes scispace.com |

| QSAR | Prediction of Biological Activity | Structure-activity relationships, prediction of IC50 values researchgate.netnih.gov |

Novel Derivatization Pathways and Scaffold Modifications

The functionalization of the pyrrolidin-2-one core is a key area of future research, aiming to create a diverse range of derivatives with unique properties. Studies have shown that the γ-lactam scaffold can be functionalized at multiple positions by employing different synthetic protocols. nih.gov This allows for the fine-tuning of the molecule's steric and electronic properties.

One area of growing interest is the synthesis of spiro-heterocycles, where the pyrrolidine (B122466) ring is fused to another ring system at a single carbon atom. rsc.org These complex, three-dimensional structures are of significant interest in medicinal chemistry due to their potential for novel biological activities. rsc.org Furthermore, the concept of molecular hybridization, which involves combining the pyrrolidine-2,5-dione core with structural fragments of other known active compounds, is being explored to create multi-target agents. mdpi.com The development of new one-pot methodologies for the modification of alkaloid scaffolds containing the γ-lactam ring is also an active area of investigation. researchgate.net These derivatization strategies will expand the chemical space around this compound, leading to new compounds with enhanced or entirely new functionalities.

Development of New Analytical and Spectroscopic Tools for Compound Characterization

Advancements in analytical and spectroscopic techniques are crucial for the unambiguous characterization of novel this compound derivatives. Infrared (IR) spectroscopy is a fundamental tool for identifying the characteristic carbonyl stretch of the γ-lactam ring, which typically appears in the 1700-1750 cm⁻¹ region. libretexts.org

Modern mass spectrometry techniques, such as Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/ESI-MS/MS), are becoming increasingly important for the separation, identification, and quantification of pyrrolidinone derivatives in complex mixtures. nih.govresearchgate.net These methods offer high sensitivity and selectivity, enabling the analysis of trace amounts of compounds. mdpi.com Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy, combined with computational calculations, is a powerful tool for providing detailed structural information on gas-phase ions of lactam-containing molecules, helping to confirm proposed structures and fragmentation pathways. nih.gov The continued development and application of these advanced analytical tools will be essential for the rigorous characterization of the next generation of this compound compounds.

| Analytical Technique | Application in Pyrrolidinone Chemistry |

| Infrared (IR) Spectroscopy | Identification of the γ-lactam carbonyl group libretexts.orgresearchgate.net |

| LC-ESI-MS | Separation and identification of derivatives in complex mixtures nih.gov |

| UPLC/ESI-MS/MS | High-sensitivity quantification and structural elucidation researchgate.net |

| IRMPD Spectroscopy | Gas-phase structural confirmation of fragment ions nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.